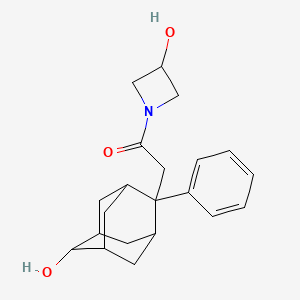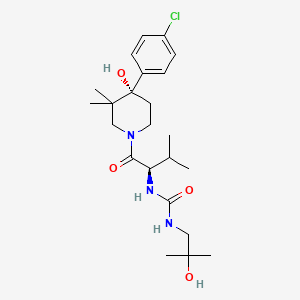![molecular formula C23H34N4O2 B606322 Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy- CAS No. 1000036-77-0](/img/structure/B606322.png)
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BP14979, also known as BP1,4979 or BP1.4979, is D3Rselective partial agonist. Growing attention has been directed towards the potential involvement of the dopamine D3 receptor (D3R) in modulating effects of psychomotor stimulants.
Wissenschaftliche Forschungsanwendungen
Analytical Profiling and Biological Matrices Analysis : De Paoli et al. (2013) conducted a study on three psychoactive arylcyclohexylamines, which include compounds related to Propanamide. They developed and validated an analytical method using HPLC and mass spectrometry for the determination of these compounds in biological fluids like blood, urine, and vitreous humor. This study contributes to the analytical chemistry field, particularly in the detection and analysis of psychoactive substances in biological samples (De Paoli et al., 2013).
Serotonin Receptor Studies : Craven et al. (1994) investigated the effects of WAY-100635 and GR127935 on 5-hydroxytryptamine (serotonin)-containing neurons. Their study suggests that compounds structurally related to Propanamide play a role in serotonin neurotransmission, which is crucial for understanding the pharmacological and therapeutic potential of these compounds (Craven et al., 1994).
Positron Emission Tomography Radiotracer Development : Abate et al. (2011) focused on the development of novel analogues of the σ receptor ligand PB28 for potential use in oncology, particularly as PET radiotracers. This research is significant for its potential applications in cancer diagnosis and treatment, showing how derivatives of Propanamide might be used in medical imaging (Abate et al., 2011).
Bioactive Compounds Identification : Chen et al. (2011) identified various amides from the stem of Capsicum annuum, including compounds structurally similar to Propanamide. This study adds to the field of natural product chemistry and pharmacognosy, offering insights into the potential pharmacological properties of these compounds (Chen et al., 2011).
Receptor Ligand Studies for Therapeutic Applications : Perrone et al. (2001) explored the influence of conformational parameters on the recognition of derivatives of Propanamide by rat 5-HT1A receptors. Their work provides valuable information for the development of new therapeutic agents targeting these receptors (Perrone et al., 2001).
Eigenschaften
CAS-Nummer |
1000036-77-0 |
|---|---|
Produktname |
Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy- |
Molekularformel |
C23H34N4O2 |
Molekulargewicht |
398.551 |
IUPAC-Name |
N-((1r,4r)-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide |
InChI |
InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28)/t19-,21- |
InChI-Schlüssel |
PLMAPPWZOQMTBI-XUTJKUGGSA-N |
SMILES |
O=C(N[C@H]1CC[C@H](CCN2CCN(C3=CC=CC(C#N)=C3)CC2)CC1)CCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BP14979; BP 14979; BP-14979; BP1,4979; BP 1,4979; BP-1,4979; BP1.4979; BP 1.4979; BP-1.4979. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
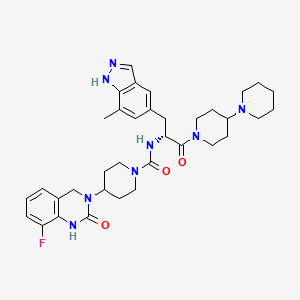

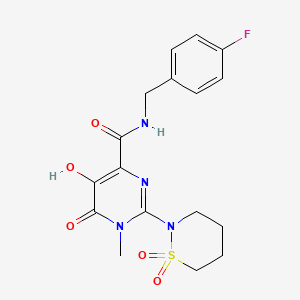
![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
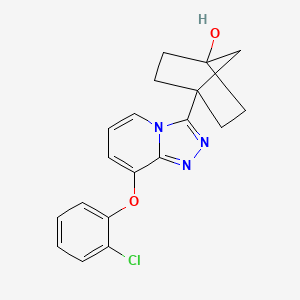
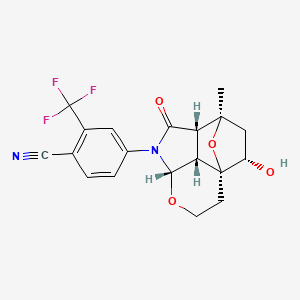
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
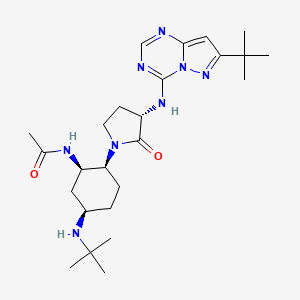
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
